1-Hexylpyridinium iodide
Overview
Description
1-Hexylpyridinium iodide is an organic compound with the molecular formula C₁₁H₁₈IN . It is a type of pyridinium salt, where the pyridine ring is substituted with a hexyl group at the nitrogen atom and an iodide ion as the counterion. This compound is known for its aromatic properties and is often used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexylpyridinium iodide can be synthesized through a quaternization reaction. This involves the reaction of pyridine with 1-iodohexane under reflux conditions. The reaction typically proceeds as follows: [ \text{C₅H₅N} + \text{C₆H₁₃I} \rightarrow \text{C₁₁H₁₈IN} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction is typically carried out in the presence of a solvent such as acetonitrile or ethanol to facilitate the mixing of reactants .
Chemical Reactions Analysis
Types of Reactions: 1-Hexylpyridinium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridinium ring can undergo redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium cyanide, typically under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, often under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield 1-hexylpyridinium cyanide .
Scientific Research Applications
1-Hexylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as an ionic liquid in various chemical reactions and processes, including catalysis and electrochemistry.
Biology: It serves as a model compound for studying the interactions of pyridinium salts with biological membranes.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Mechanism of Action
The mechanism by which 1-hexylpyridinium iodide exerts its effects is primarily through its interaction with cell membranes. The hexyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
- 1-Hexylpyridinium bromide
- 1-Hexylpyridinium chloride
- 1-Hexylpyridinium hexafluorophosphate
Comparison: 1-Hexylpyridinium iodide is unique due to its iodide counterion, which imparts distinct chemical properties compared to its bromide, chloride, and hexafluorophosphate counterparts. The iodide ion is larger and more polarizable, which can influence the solubility and reactivity of the compound in various solvents .
Properties
IUPAC Name |
1-hexylpyridin-1-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.HI/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJKWASQTISCEJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049353 | |
Record name | 1-Hexylpyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7324-00-7 | |
Record name | 1-Hexylpyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hexylpyridinium iodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9RDA7F2MU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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